1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol
Description
1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol is a substituted ethanol derivative featuring a 4-fluorophenyl group, a phenyl group, and a 4-methylbenzylamino moiety. This compound belongs to the class of amino alcohols, which are characterized by the presence of both amine and hydroxyl functional groups. Its molecular structure combines aromatic and aliphatic components, making it a candidate for diverse applications, including pharmaceutical research and materials science. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylbenzylamino substituent may influence receptor-binding interactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-methylphenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO/c1-17-7-9-18(10-8-17)15-24-16-22(25,19-5-3-2-4-6-19)20-11-13-21(23)14-12-20/h2-14,24-25H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNUDBMBNQRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a fluorine atom and a secondary amine group contributes to its unique pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, analogs have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Mechanism of Action | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | HDAC inhibition | SKM-1 (myelodysplastic) | 5.0 |
| Compound B | Apoptosis induction | HeLa (cervical cancer) | 7.5 |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
Compounds similar to this compound have also been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression, such as HDACs.
- Modulation of Cell Signaling Pathways : By influencing signaling pathways related to cell proliferation and survival, these compounds can induce apoptosis in malignant cells .
Case Studies
A notable case study involved the synthesis and testing of related phenolic compounds, which revealed significant inhibitory effects against various cancer cell lines. These findings suggest that structural modifications can enhance biological activity.
Case Study Summary:
A study reported the synthesis of a series of phenolic derivatives that showed promising antitumor activity through HDAC inhibition. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Scientific Research Applications
1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. The compound features a fluorophenyl group, a methylbenzyl amino group, and a phenyl ethanol backbone, making it structurally interesting and functionally diverse.
Basic Information
- CAS No : 338771-45-2
- Chemical Name : this compound
- Molecular Formula : C22H22FNO
- Formula Weight : 335.41
Synonyms
- 1-(4-fluorophenyl)-2-{[(4-methylphenyl)methyl]amino}-1-phenylethan-1-ol
- Benzenemethanol, 4-fluoro-α-[[[(4-methylphenyl)methyl]amino]methyl]-α-phenyl-
Potential Applications in Scientific Research
This compound has several potential applications in scientific research:
- Medicinal Chemistry : It can be used as a building block in the synthesis of biologically active molecules.
- Organic Synthesis : It serves as a versatile intermediate for creating complex organic structures.
- Material Science : The compound can be used in the development of new materials with specific properties.
Properties
This compound is expected to be a solid at room temperature, with a melting point that may vary based on purity and crystallization conditions. Its solubility in common organic solvents like ethanol and dichloromethane suggests moderate polarity. The presence of both hydroxyl and amino groups indicates that this compound may exhibit hydrogen bonding capabilities, influencing its reactivity and interaction with biological systems.
Chemical Properties
Chemical Reactions
This compound can participate in various chemical reactions:
- Hydroxyl Group Reactions : The hydroxyl group can undergo esterification, etherification, and oxidation reactions.
- Amino Group Reactions : The amino group can be involved in acylation, alkylation, and reductive amination reactions.
- Aromatic Ring Reactions : The aromatic rings can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
The specific conditions for these reactions vary widely but generally involve controlling temperature and pH levels, as well as the choice of solvent.
Chemical Reactions Analysis
Alcohol Group Reactions
The secondary alcohol moiety undergoes oxidation and esterification:
Table 2: Alcohol Reactivity
Mechanistic Insight :
-
Oxidation using pyridinium chlorochromate (PCC) preserves acid-sensitive groups (e.g., fluoroaryl) .
-
Enzymatic oxidation by Thermoanaerobacter ethanolicus dehydrogenase offers a green alternative .
Amine Group Reactions
The benzylamino group participates in alkylation and acylation:
Table 3: Amine Reactivity
| Reaction | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Acylation | Benzoyl chloride, Et₃N/CH₂Cl₂ | N-Benzoylated derivative | 89% | , |
| Alkylation | Ethyl bromoacetate, K₂CO₃/DMF | Quaternary ammonium salt | 75% | , |
Critical Notes :
-
Acylation enhances hydrophobicity, potentially altering bioavailability .
-
Quaternary ammonium salts exhibit improved solubility for pharmaceutical formulations .
Table 4: Catalytic Transformations
Applications :
-
Hydrogenolysis : Removes protecting groups (e.g., benzyl) under H₂ atmosphere .
-
Enzymatic Resolution : Achieves high enantiomeric excess (ee >98%) for chiral intermediates .
Stability and Degradation
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Structure: Differs by substituting the 4-methylbenzylamino group with a methylamino group.
- Molecular Weight : 205.66 g/mol (vs. target compound’s theoretical ~329.38 g/mol).
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol
(1S)-2-amino-1-(4-fluorophenyl)ethanol
- Structure: A stereoisomer with a simpler amino group instead of 4-methylbenzylamino.
- Chirality: The (S)-configuration may influence enantioselective interactions in biological systems, as seen in similar amino alcohols .
Functional Group Variations
Ethanone Derivative (CAS 146537-21-5)
2-Amino-1-(4-methoxyphenyl)ethanol
- Structure : Substitutes the 4-fluorophenyl group with a 4-methoxyphenyl group.
- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine, which may affect π-π stacking interactions in receptor binding .
Pharmacological and Physicochemical Comparisons
Q & A
Q. How is the crystal structure of 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol determined experimentally?
Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Data collection is performed with synchrotron radiation or a laboratory X-ray source. Refinement is conducted using SHELXL , which applies least-squares minimization to optimize atomic positions, thermal parameters, and occupancy. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry. Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to illustrate molecular geometry. For chiral centers, Flack parameters are refined to assign absolute configuration.
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer:
- Chemical Synthesis:
- Step 1: Reduce 1-(4-fluorophenyl)-1-phenyl-1-ethanone using NaBH4 or LiAlH4 to yield the secondary alcohol intermediate.
- Step 2: React the alcohol with 4-methylbenzylamine via nucleophilic substitution under reflux in anhydrous THF, using a catalytic acid (e.g., p-TsOH) to activate the hydroxyl group .
- Biocatalytic Synthesis:
- Enantioselective reduction of the ketone precursor using immobilized Daucus carota cells or P. crispum in aqueous media, achieving high enantiomeric excess (ee > 90%) .
- Optimization: Add exogenous reductants (e.g., glucose) to enhance yield and stereoselectivity .
Advanced Research Questions
Q. How can enantiomeric purity be validated, and what methods resolve discrepancies between analytical techniques?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase to separate enantiomers. Compare retention times with standards .
- Polarimetry : Measure optical rotation ([α]D) and correlate with literature values for (R)- or (S)-configurations .
- Contradiction Resolution :
- If SCXRD and HPLC data conflict (e.g., due to racemization during crystallization), repeat synthesis under inert conditions and analyze via NMR NOE to confirm spatial arrangement .
- Cross-validate using VCD (Vibrational Circular Dichroism) to detect subtle conformational differences .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Core Modifications :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
- Substitute the 4-methylbenzylamine moiety with bulkier aryl groups to probe steric effects on receptor binding .
- Biological Assays :
- Test derivatives for α-adrenergic receptor affinity using radioligand displacement assays (e.g., [³H]-prazosin).
- Assess cytotoxicity via MTT assays in HEK-293 cells to identify non-toxic candidates .
- Computational Modeling :
- Perform docking studies with AutoDock Vina using PDB ID 3SN6 (adrenergic receptor) to predict binding modes .
Q. What strategies mitigate environmental risks during large-scale synthesis?
Methodological Answer:
- Green Chemistry :
- Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Use enzymatic catalysis (e.g., immobilized lipases) to reduce heavy metal waste from traditional reductions .
- Environmental Fate Analysis :
- Conduct OECD 301F biodegradability tests to assess persistence.
- Perform ECOSAR modeling to predict aquatic toxicity of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
